molecular formula C42H60N8O7 B2981948 K-Ras ligand-Linker Conjugate 6 CAS No. 2378261-89-1

K-Ras ligand-Linker Conjugate 6

Cat. No.: B2981948
CAS No.: 2378261-89-1
M. Wt: 788.991
InChI Key: BESPBPQQMBNUCA-DHWXLLNHSA-N
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Description

K-Ras ligand-Linker Conjugate 6 is a chemical compound that incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . This compound can recruit E3 ligases, including VHL, CRBN, MDM2, and IAP .


Synthesis Analysis

This compound can be used in the synthesis of PROTAC K-Ras Degrader-1 . This is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .


Molecular Structure Analysis

The molecular weight of this compound is 788.98 g/mol . The molecular formula is C42H60N8O7 . The IUPAC name is tert-butyl (2S)-4-[2-[[ (2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido [3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate .


Chemical Reactions Analysis

This compound incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . This compound can recruit E3 ligases, including VHL, CRBN, MDM2, and IAP .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 789.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound also has a rotatable bond count of 20 .

Scientific Research Applications

Oncogenic K-Ras Interactions with Membranes

Research has revealed that oncogenic K-Ras binds to anionic membranes in two distinct orientations, highlighting the structural complexity of its interaction with the cell membrane. This behavior is critical for its role in cell signaling pathways, with mutations in K-Ras linked to a significant portion of human tumors. The interaction between K-Ras and the membrane, particularly through its catalytic domain and the flexibility of the linker region, suggests avenues for targeted drug design aimed at disrupting these interactions to inhibit K-Ras driven oncogenesis (Prakash et al., 2016).

Development of K-Ras Inhibitors

The challenge of targeting K-Ras directly, given its high affinity for GTP/GDP and lack of known allosteric sites, has been a significant barrier in cancer therapy. However, the development of small molecules that can irreversibly bind to specific oncogenic mutants of K-Ras, such as K-Ras(G12C), has opened new possibilities. These inhibitors can disrupt K-Ras's native nucleotide preference, impairing its ability to bind to essential signaling effectors like Raf, thereby validating a novel allosteric regulatory site on K-Ras for mutant-specific targeting (Ostrem et al., 2013).

KRAS as a Driver and Therapeutic Target in Pancreatic Cancer

KRAS mutations are prevalent in various cancers, with a near 100% mutation frequency in pancreatic ductal adenocarcinoma (PDAC), making it a prime target for therapeutic intervention. The role of KRAS as both a driver of cancer progression and a therapeutic target underscores the urgency in developing effective anti-RAS therapies. Despite the challenges, the focus on KRAS, especially in the context of PDAC, highlights the potential impact of successful inhibition on cancer treatment (Waters & Der, 2018).

Recent Advances in Targeting KRAS

The long-standing characterization of KRAS as "undruggable" has been challenged by recent advancements in the development of direct inhibitors. These efforts include strategies targeting mutant KRAS directly or crucial steps required for its activation. The review of these approaches provides hope and valuable insights into potentially overcoming one of the most challenging targets in cancer therapy (Liu, Wang, & Li, 2019).

Mechanism of Action

PROTACs, like K-Ras ligand-Linker Conjugate 6, contain two different ligands connected by a linker . One is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Properties

IUPAC Name

tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESPBPQQMBNUCA-DHWXLLNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

789.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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